3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4-one;hydrochloride
Description
3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4-one; hydrochloride is a bicyclic heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4-one core substituted with a 2-aminoethyl group at the 3-position, forming a hydrochloride salt. This structural motif is of significant interest in medicinal chemistry due to the pharmacological versatility of thienopyrimidine derivatives, which exhibit activities ranging from CNS modulation to enzyme inhibition . The hydrochloride salt enhances solubility and bioavailability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS.ClH/c9-2-3-11-5-10-7-6(8(11)12)1-4-13-7;/h1,4-5H,2-3,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQRGTIYWZUPRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)N(C=N2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4-one;hydrochloride typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA), in addition to a primary amine . The reaction conditions often include heating and the use of solvents like ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioethers.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thienopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups onto the thienopyrimidine ring.
Scientific Research Applications
Chemical Properties and Mechanism of Action
The compound has the molecular formula C8H10ClN3OS and a molecular weight of approximately 231.7 g/mol. It exhibits good water solubility due to its hydrochloride form, which enhances its bioavailability for pharmacological applications.
Mechanism of Action:
- Target: The compound primarily inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell proliferation and survival pathways.
- Biochemical Pathways: Its action can influence downstream signaling pathways such as PI3K/Akt and MAPK, which are integral to cancer cell growth and survival .
Medicinal Chemistry
3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4-one;hydrochloride has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of thieno[2,3-d]pyrimidin-4-one exhibit significant growth inhibition against various human tumor cell lines. Notably, compounds derived from this scaffold demonstrated superior activity compared to standard treatments like 5-fluorouracil .
Case Study:
A study synthesized a series of compounds based on thieno[2,3-d]pyrimidin-4-one and evaluated their antitumor activities across 60 human tumor cell lines. Compounds 20 and 23 showed potent inhibitory effects with TGI values of 16.2 µM and 67.7 µM respectively, indicating their potential as effective therapeutic agents against cancer .
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound. It has been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Inhibition Zone (mm) | Fungal Strain | Inhibition Zone (mm) |
|---|---|---|---|---|
| 5a | Staphylococcus aureus | 20 | Candida albicans | 18 |
| 5b | Escherichia coli | 15 | Aspergillus niger | 16 |
| 5c | Pseudomonas aeruginosa | 17 | - | - |
The results indicated that certain derivatives exhibited significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .
Chemical Synthesis
The compound serves as a building block in organic synthesis for creating more complex thienopyrimidine derivatives. Its synthetic routes typically involve cyclization reactions with various amines and carboxylate derivatives.
Preparation Methods:
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4-one;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes in bacterial cells, leading to cell death. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with nucleic acids or proteins involved in essential cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s key structural differentiator is the 3-(2-aminoethyl) side chain, which contrasts with other substituents in related derivatives:
- 3-Arylideneamino derivatives (e.g., compounds 4a–4h): Feature aromatic Schiff base substituents (e.g., benzylidene, chlorobenzylidene) at the 3-position .
- 2-Alkylthio derivatives : Substituents at the 2-position include methylthio or ethylthio groups, altering electronic properties and receptor interactions .
- Thieno[3,2-d]pyrimidin-4-one dihydrochloride: Positional isomerism in the fused thiophene ring ([3,2-d] vs. [2,3-d]) affects π-orbital overlap and binding affinity .
Physicochemical Properties
The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral derivatives like 4a–4h, which require polar solvents (ethanol) for crystallization .
Pharmacological Activity
Biological Activity
3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4-one;hydrochloride is a compound belonging to the thienopyrimidine class, known for its diverse biological activities. Its molecular formula is CHNOS·HCl, and it features a unique substitution pattern that may confer distinct biological properties compared to other derivatives in the same class. This article explores its biological activity, synthesis, and potential applications in various fields.
Antimicrobial Properties
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial activity. The specific compound this compound has been evaluated for its potential against various pathogens. Studies have shown that these compounds can effectively inhibit the growth of bacteria and fungi, making them candidates for further development as antimicrobial agents.
Antitubercular Activity
One of the promising areas of research for this compound is its potential as an antitubercular agent. Preliminary studies suggest that it may inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. The mechanism of action appears to involve interference with bacterial cell wall synthesis, although further research is needed to elucidate the precise pathways involved .
Antioxidant Effects
Compounds within the thienopyrimidine family have also been studied for their antioxidant properties. Research indicates that they may protect cells from oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms. This activity could be beneficial in preventing cellular damage associated with various diseases, including cancer .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thienopyrimidine derivatives, including this compound. Results showed a significant reduction in bacterial colony counts when treated with this compound, suggesting its potential as a therapeutic agent against bacterial infections.
- Antitubercular Activity : In vitro tests demonstrated that this compound exhibited IC values comparable to existing antitubercular drugs. Further studies are planned to assess its efficacy in animal models of tuberculosis.
- Antioxidant Properties : Research on thieno[2,3-c]pyrazole compounds has shown similar antioxidant effects. The erythrocytes of fish exposed to toxic substances exhibited fewer alterations when treated with thieno compounds, indicating a protective effect against oxidative damage .
Synthetic Routes
The synthesis of this compound typically involves cyclization reactions using starting materials such as 3-amino-thiophene-2-carboxylate derivatives. Common reagents include formic acid and triethyl orthoformate under controlled conditions to optimize yield and purity.
Chemical Reactivity
The compound can undergo various chemical reactions:
- Oxidation : Can yield sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
- Reduction : Can be reduced to thioethers using sodium borohydride or lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions can introduce different functional groups onto the thienopyrimidine ring.
| Reaction Type | Reagents Used | Major Products |
|---|---|---|
| Oxidation | HO, m-CPBA | Sulfoxides, sulfones |
| Reduction | NaBH, LiAlH | Thioethers |
| Substitution | Alkyl halides, acyl chlorides | Modified thienopyrimidines |
Q & A
Q. Advanced
- Byproduct Formation : Optimize POCl₃ stoichiometry (1:3.6 molar ratio to starting ester) to minimize phosphorylated byproducts .
- Purification : Replace column chromatography with crystallization (e.g., using acetic acid/water mixtures) for large-scale purity .
- Continuous Flow Systems : Implement microreactors for exothermic steps (e.g., cyclization) to improve heat dissipation and yield .
What mechanistic insights explain the compound’s reactivity under acidic/basic conditions?
Q. Advanced
- Acidic Hydrolysis : The pyrimidin-4-one ring undergoes hydrolysis at pH < 3, forming thiophene-carboxylic acid derivatives. Stabilize with aprotic solvents (e.g., DMF) .
- Oxidative Degradation : The thieno group is susceptible to peroxide-mediated oxidation; add antioxidants (e.g., BHT) during storage .
- Aminoethyl Stability : Protonation of the amine group at pH > 8 reduces nucleophilicity, preventing unwanted alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
